1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H12ClN5 and its molecular weight is 273.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Applications
A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including structures related to 1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, demonstrating significant antimicrobial and higher anticancer activity compared to the reference drug doxorubicin in some cases. The compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antitubercular Studies
In antitubercular research, novel homopiperazine-pyrimidine-pyrazole hybrids were synthesized and evaluated against Mycobacterium tuberculosis H37Rv strains. Compounds displayed potent antitubercular activity, highlighting the potential of pyrazolo[3,4-d]pyrimidin-4-amine derivatives in treating tuberculosis (B. Vavaiya et al., 2022).
Insecticidal and Antibacterial Potential
Research by Deohate and Palaspagar (2020) developed pyrimidine linked pyrazole derivatives, including the class of compounds similar to this compound, which were tested for their insecticidal and antibacterial potential. The findings suggest a promising avenue for developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).
Synthesis and Evaluation of Anticancer Agents
Another study focused on the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. The research demonstrated the potential of these derivatives, including those structurally related to this compound, in cancer treatment and as anti-inflammatory agents (A. Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of 1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, potentially inducing apoptosis within certain cell types .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to apoptosis
Pharmacokinetics
In silico admet studies and drug-likeness studies suggest that it has suitable pharmacokinetic properties
Result of Action
The result of the action of this compound is the inhibition of cell proliferation, potentially leading to apoptosis . This compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .
Biochemical Analysis
Biochemical Properties
1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase . This interaction is significant as CDK2 plays a crucial role in cell cycle progression .
Cellular Effects
The compound has been shown to have significant effects on various types of cells. For example, it has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . It exerts its influence on cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction leads to the inhibition of CDK2, thereby affecting cell cycle progression .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory effects on cell growth are significant .
Metabolic Pathways
Given its inhibitory effects on CDK2, it is likely that it interacts with enzymes or cofactors involved in cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it is likely that it localizes to areas where this enzyme is present .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-2-15-12-11-7-18-19(13(11)17-8-16-12)10-5-3-4-9(14)6-10/h3-8H,2H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUHNYHXGIUDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.